molecular formula C27H56 B14469769 11-Methylhexacosane CAS No. 68547-06-8

11-Methylhexacosane

Cat. No.: B14469769
CAS No.: 68547-06-8
M. Wt: 380.7 g/mol
InChI Key: ATFOATQSPLHNOV-UHFFFAOYSA-N
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Description

11-Methylhexacosane (IUPAC name: this compound) is a branched alkane with the molecular formula C₂₇H₅₆ and a molecular weight of 380.4382 g/mol . It belongs to the class of methyl-branched hydrocarbons, which are critical in biological systems, particularly as cuticular hydrocarbons (CHCs) in insects. These compounds play roles in waterproofing, chemical communication, and mate recognition . Computational studies using Joback, Crippen, and McGowan methods have provided key physicochemical properties for this compound, including:

  • Boiling point (Tboil): Estimated at ~450–470 K
  • LogP (log octanol/water partition coefficient): ~12.5 (indicating high hydrophobicity)
  • Critical temperature (Tc): ~750 K

Its synthesis involves catalytic alkylation of hexacosane, as inferred from analogous hydrocarbon pathways .

Properties

CAS No.

68547-06-8

Molecular Formula

C27H56

Molecular Weight

380.7 g/mol

IUPAC Name

11-methylhexacosane

InChI

InChI=1S/C27H56/c1-4-6-8-10-12-14-15-16-17-18-20-22-24-26-27(3)25-23-21-19-13-11-9-7-5-2/h27H,4-26H2,1-3H3

InChI Key

ATFOATQSPLHNOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C)CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylhexacosane typically involves the alkylation of hexacosane. One common method is the Friedel-Crafts alkylation, where hexacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process is optimized for high yield and purity, often employing advanced separation techniques like distillation and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 11-Methylhexacosane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: In the presence of strong oxidizing agents, it can be converted to alcohols, aldehydes, or carboxylic acids.

    Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogenation.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens, are common.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed:

Scientific Research Applications

11-Methylhexacosane has several applications across different fields:

Mechanism of Action

The mechanism of action of 11-Methylhexacosane in biological systems often involves its interaction with specific receptors or enzymes. In insects, for example, it may bind to olfactory receptors, triggering behavioral responses. The molecular pathways involved can include signal transduction mechanisms that lead to changes in gene expression or cellular activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 11-methylhexacosane with structurally related methyl-branched alkanes:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties Biological/Industrial Relevance
This compound C₂₇H₅₆ 380.4382 68547-06-8 Boiling point: ~450–470 K ; LogP: ~12.5 Insect CHCs, mate recognition
11-Methylpentacosane C₂₆H₅₄ 366.422 N/A Lower boiling point (~430–450 K)* CHC biomarker in ants
11-Methylheptacosane C₂₈H₅₈ 394.7601 15689-68-6 Higher molecular weight; LogP: ~13.2* Pheromone synthesis
Hexacosane C₂₆H₅₄ 366.422 630-01-3 Linear chain; Tm: ~56°C Industrial lubricant

*Estimated based on homologous series trends.

Functional Differences

  • Branching Position : The methyl group at position 11 in this compound reduces symmetry compared to linear hexacosane, lowering its melting point and enhancing fluidity . This property is critical in insect CHCs, where fluidity aids in cuticle flexibility .
  • Biological Specificity : In behavioral ecology, this compound is a discriminant compound for mated female ants, whereas 11-methylpentacosane distinguishes control females .
  • Analytical Behavior : Gas chromatography-mass spectrometry (GC-MS) retention indices (RI) for branched alkanes like this compound are higher than linear analogs (e.g., hexacosane RI: ~2600 vs. This compound RI: ~2700*) due to increased van der Waals interactions .

Thermodynamic and Kinetic Data

  • Enthalpy of Vaporization (ΔvapH°) : this compound (ΔvapH° ≈ 85 kJ/mol) vs. hexacosane (ΔvapH° ≈ 78 kJ/mol) . The higher value for the branched isomer reflects stronger intermolecular forces from branching.
  • Synthetic Accessibility : 11-Methylheptacosane is synthesized via similar pathways but requires longer-chain precursors, increasing production costs .

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